CGP11952
Overview
Description
Chemical Reactions Analysis
CGP11952 undergoes various types of chemical reactions, including:
Reduction: Similar to other benzodiazepine derivatives, this compound can undergo reduction reactions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CGP11952 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives and their chemical properties.
Mechanism of Action
CGP11952 exerts its effects by interacting with gamma-aminobutyric acid (GABA) receptors, similar to other benzodiazepine derivatives . The compound enhances the inhibitory effects of GABA, leading to its pharmacological actions. The molecular targets and pathways involved include the modulation of GABAergic neurotransmission, which affects cognitive functions and memory consolidation .
Comparison with Similar Compounds
CGP11952 is unique in its structure and pharmacological profile. Similar compounds include other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. Compared to these compounds, this compound has shown a less negative effect on memory consolidation and a positive effect on information processing speed and perceptual sensitivity .
Conclusion
This compound is a promising compound with various scientific research applications. Its unique properties and potential therapeutic effects make it an interesting subject for further study.
Properties
IUPAC Name |
1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-[(dimethylamino)methyl]-N-ethyl-1,2,4-triazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N5O2/c1-4-24-21(30)20-25-18(12-27(2)3)28(26-20)17-10-9-13(22)11-15(17)19(29)14-7-5-6-8-16(14)23/h5-11H,4,12H2,1-3H3,(H,24,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQLQRRQIHFEOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NN(C(=N1)CN(C)C)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214271 | |
Record name | Cgp 11952 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64078-09-7 | |
Record name | Cgp 11952 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064078097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cgp 11952 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-11952 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV230G3U1Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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